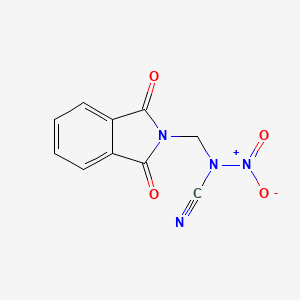
Phthalimide, N-((cyanonitroamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimide, N-((cyanonitroamino)methyl)- is an organic compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalimide, N-((cyanonitroamino)methyl)- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with alcoholic ammonia, yielding phthalimide . This phthalimide can then be further modified to introduce the N-((cyanonitroamino)methyl) group. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of phthalimide derivatives often involves large-scale synthesis using readily available starting materials. The process may include steps such as the ammoxidation of o-xylene to produce phthalimide, followed by further functionalization to introduce the N-((cyanonitroamino)methyl) group .
Chemical Reactions Analysis
Types of Reactions
Phthalimide, N-((cyanonitroamino)methyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Alkyl halides, sodium hydroxide (NaOH), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Phthalimide, N-((cyanonitroamino)methyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phthalimide, N-((cyanonitroamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, making it effective in various biological contexts . It can induce apoptosis and inhibit cell cycle progression, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Phthalimide, N-((cyanonitroamino)methyl)- can be compared with other phthalimide derivatives, such as:
Thalidomide: Known for its sedative and immunomodulatory properties.
Naphthalimide: Used in organic electronics and as a fluorescent probe.
The uniqueness of phthalimide, N-((cyanonitroamino)methyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
35467-02-8 |
|---|---|
Molecular Formula |
C10H6N4O4 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl-nitrocyanamide |
InChI |
InChI=1S/C10H6N4O4/c11-5-12(14(17)18)6-13-9(15)7-3-1-2-4-8(7)10(13)16/h1-4H,6H2 |
InChI Key |
XDQJCECEVQFXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


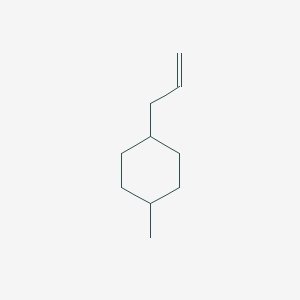
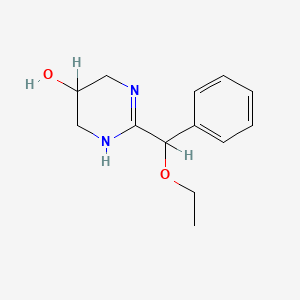
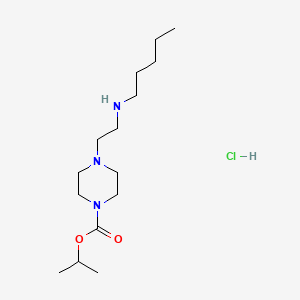
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
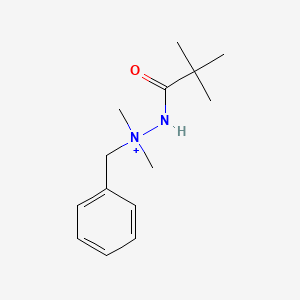
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
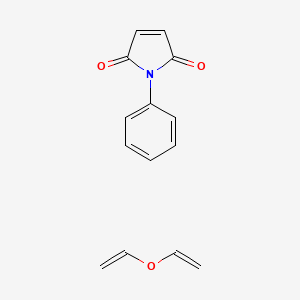
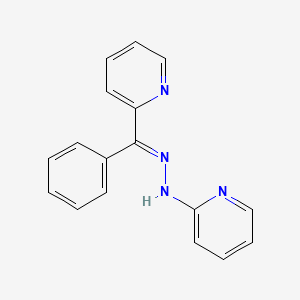
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)

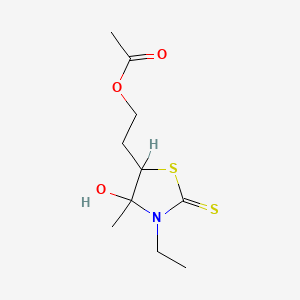
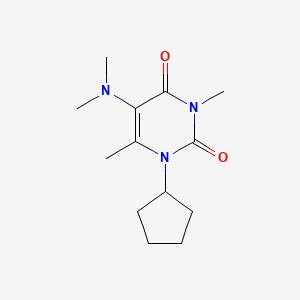
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
